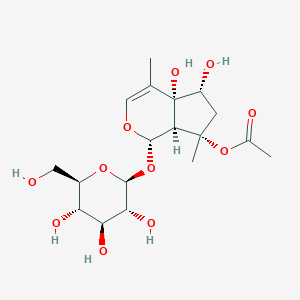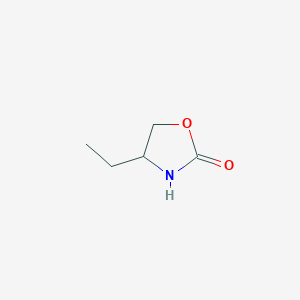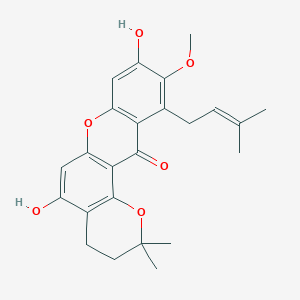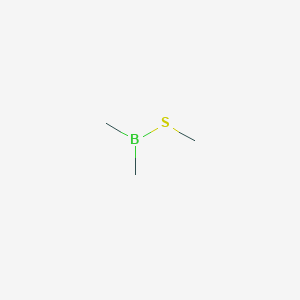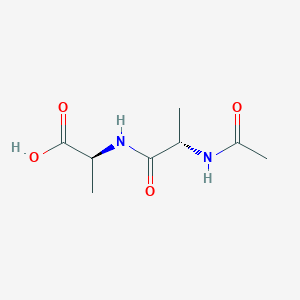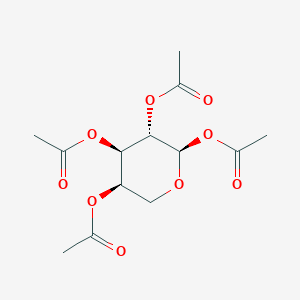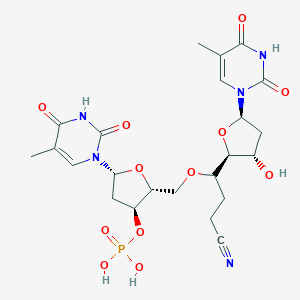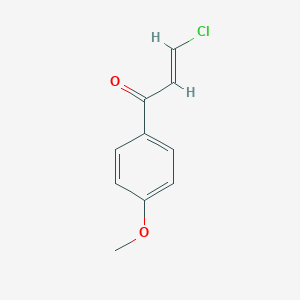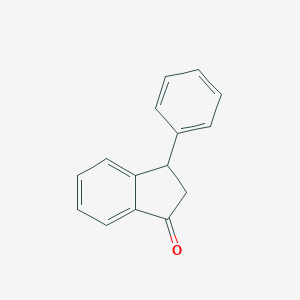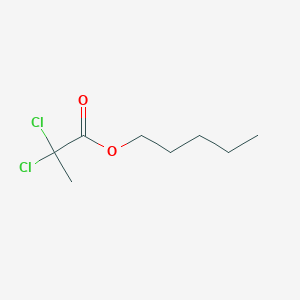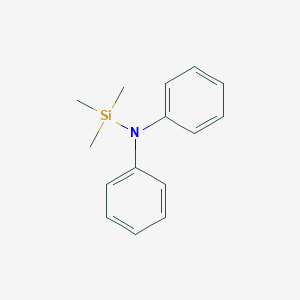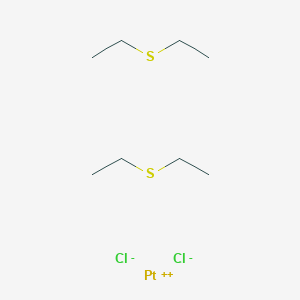
cis-Dichlorobis(diethylsulfide)platinum(II)
説明
The compound cis-Dichlorobis(diethylsulfide)platinum(II) is a platinum(II) complex with diethyl sulfide ligands. The interest in such complexes arises from their potential applications as catalysts and in medicinal chemistry, particularly as antiproliferative agents against various cancer cell lines .
Synthesis Analysis
The synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) with diethyl sulfide. The synthesis can yield either the cis or trans isomer depending on the amount of diethyl sulfide used. An excess of diethyl sulfide favors the formation of the cis isomer, which is characterized by its bright yellow color .
Molecular Structure Analysis
The molecular structure of cis-Dichlorobis(diethylsulfide)platinum(II) is not directly provided in the data. However, similar platinum(II) complexes with different ligands, such as cis-dichlorobis(triphenylphosphite)platinum(II) and cis-dichlorobis(N,N-dimethyl-O-ethylthiocarbamate)platinum(II), exhibit a distorted square planar geometry with two chlorine ligands in a cis configuration . This suggests that the cis-Dichlorobis(diethylsulfide)platinum(II) complex may also adopt a similar geometry.
Chemical Reactions Analysis
The data does not provide specific chemical reactions involving cis-Dichlorobis(diethylsulfide)platinum(II). However, platinum(II) complexes are known to undergo ligand exchange reactions, which can be influenced by the cis or trans arrangement of the ligands . These reactions are crucial in the context of catalysis and the development of chemotherapeutic drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-Dichlorobis(diethylsulfide)platinum(II) are characterized using various spectroscopic techniques such as MS, FT-IR, 1H, and 13C NMR spectroscopy . These techniques provide information on the electronic environment of the platinum center and the ligands, which is essential for understanding the reactivity and potential applications of the complex. The antiproliferative activity of similar platinum(II) complexes has been studied, indicating that they could serve as chemotherapeutic drugs .
科学的研究の応用
Catalysis
Cis-Dichlorobis(diethylsulfide)platinum(II) has been identified as a catalyst in chemical reactions. WeiPing (2012) synthesized and characterized cis- and trans-dichlorobis(diethylsulfide) platinum(II) as hydrosilylation catalysts using potassium tetrachloroplatinate(II) and diethyl sulfide. They found that the trans-complex forms in the presence of an appropriate amount of diethyl sulfide, while an excess leads to the formation of the cis-complex (WeiPing, 2012).
Isomerization Studies
The compound has been a subject in isomerization studies. Uchiyama et al. (1980) investigated the presence of both cis and trans isomers in dichlorobis(benzonitrile)platinum(II), exploring the variations in proportions of these isomers at different temperatures. This study provides insights into the behavior and stability of platinum(II) complexes (Uchiyama et al., 1980).
Structural Analysis
Significant research has focused on the structural analysis of platinum(II) compounds. Johansson et al. (2001) detailed the crystalline structure of both cis- and trans-dichlorobis(diphenyl sulfide)platinum(II), highlighting the pseudo-square-planar complexes and varying Pt-Cl and Pt-S distances (Johansson et al., 2001).
Interaction with DNA
The interaction of platinum(II) complexes with DNA has been a crucial area of study. Guantieri et al. (1978) conducted spectroscopic studies on the interaction of cis- and trans-dichlorobis(cycloalkylamine)platinum(II) complexes with DNA, observing structural variations in DNA mainly with the cyclohexylamine complexes. This research aids in understanding the biological activity and potential therapeutic applications of platinum(II) compounds (Guantieri et al., 1978).
Electrocatalysis
Electrochemical behavior of platinum(II) complexes has been extensively studied. Mazzocchin et al. (1976) investigated cis- and trans-dichlorobis(tertiary phosphine)platinum(II) complexes using cyclic voltammetry, finding that these compounds could be oxidized or reduced to phosphine complexes of platinum(IV) and platinum(0), respectively. This research is significant for understanding the electrocatalytic properties of platinum(II) complexes (Mazzocchin et al., 1976).
特性
IUPAC Name |
dichloroplatinum;ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVLRIRJUWCIS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC.CCSCC.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2PtS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15442-57-6, 15337-84-5 | |
| Record name | (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15442-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15337-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorobis(diethylsulfide)platinum(II) | |
CAS RN |
14873-92-8, 15442-57-6 | |
| Record name | Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, dichlorobis(1,1'-thiobis(ethane))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, dichlorobis[1,1'-thiobis[ethane]]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



